Aceclidine
Overview
Description
Aceclidine is a parasympathomimetic miotic agent . It has been marketed in Europe but has not been used clinically in the United States . It is used in the treatment of open-angle glaucoma .
Molecular Structure Analysis
Aceclidine is an organic compound that is structurally related to quinuclidine . Its alternative name is 3-acetoxyquinuclidine . The molecular formula of Aceclidine is C9H15NO2 . The average molecular weight is 169.224 .Physical And Chemical Properties Analysis
The molecular formula of Aceclidine is C9H15NO2 . The average molecular weight is 169.224 . Its protonated derivative has a pKa of 9.3 .Scientific Research Applications
1. Management of Night Vision Disturbances
Aceclidine has been studied for its effectiveness in reducing night vision disturbances post-refractive surgery. A clinical trial demonstrated that diluted aceclidine eyedrops significantly reduced such disturbances, with effects beginning about 15 minutes after instillation and lasting for approximately 5 hours. The study showed a reduction in subjective grading of night vision disturbance and a decrease in pupil size, indicating aceclidine's potential in ophthalmic applications (Randazzo et al., 2005).
2. Comparison with Pilocarpine in Glaucoma Treatment
Aceclidine has been compared with pilocarpine for the treatment of open-angle glaucoma. Research suggests that aceclidine, a parasympathomimetic drug, acts directly on cholinergic nerve endings and has been used as an alternative to pilocarpine in several European countries. This comparison highlights its potential role in managing glaucoma patients (Romano, 1970).
3. Effect on Human Intraocular Pressure
A study on the dose response of human intraocular pressure to aceclidine established a relationship between different concentrations of aceclidine and pressure reduction. This research is significant in understanding the optimal dosing for effective glaucoma treatment (Drance et al., 1972).
4. Dissociation between Effects on Outflow Facility and Accommodation
Research on aceclidine's effects on outflow facility and accommodation in the cynomolgus monkey eye suggests a dissociation between these two functions of the ciliary muscle. This finding provides insights into the specific ocular actions of aceclidine, enhancing its application in targeted ophthalmic treatments (Erickson-Lamy & Schroeder, 1990).
5. Accommodative Effects in Glaucoma Treatment
Aceclidine has been shown to induce a lesser degree of spasm of accommodation compared to other drugs, making it a recommended choice for glaucoma patients under 50 years with considerable remaining accommodation. This highlights its applicability in specific demographic groups of glaucoma patients (Fechner et al., 1975).
6. Effects on Learning and Memory Processes in Rats
In rodent models, aceclidine has been found to stimulate learning and memory processes and exert an antiamnestic effect. This suggests potential applications of aceclidine in the field of neuropharmacology and cognitive enhancement (Mashkovskii et al., 1997).
7. Role in Regulation of Lymphocyte Functions
Studies on Wistar rats demonstrated that aceclidine's activation of m-cholinoreceptors enhances the function of Th1 lymphocytes more than Th2 lymphocytes. This finding is crucial in understanding the immunomodulatory potential of aceclidine and its possible therapeutic applications in immune-related disorders (Zabrodskii, Germanchuk, & Mandych, 2008).
8. Ocular Bioavailability Studies
Research on the corneal penetration of aceclidine in rabbit eyes using a perfusion technique has provided essential insights into its ocular bioavailability. This study aids in understanding the pharmacokinetics of aceclidine in glaucoma treatment (Brian et al., 1974).
9. Muscarinic Receptor Subtype Antagonists' Effects
Studies involving the interaction of aceclidine with various muscarinic receptor subtype antagonists in rhesus monkeys provide deeper insights into its specific ocular actions. This research is valuable for developing more targeted and effective ocular drugs (Gabelt & Kaufman, 1994).
Safety And Hazards
When handling Aceclidine, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Aceclidine is being developed for use in presbyopia-correcting eyedrops . Based on positive Phase II trials for PRX-100, Lenz Therapeutics is now developing preservative-free aceclidine 1.75% (LNZ100) and aceclidine 1.75% + brimonidine (LNZ101) . Aceclidine targets different muscarinic receptors than pilocarpine . With aceclidine, there’s an absence of ciliary muscle activity .
properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJPSSPFHGNBMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN2CCC1CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045658 | |
Record name | Aceclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aceclidine | |
CAS RN |
827-61-2 | |
Record name | Aceclidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aceclidine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aceclidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13262 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | aceclidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Aceclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aceclidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.431 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACECLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0578K3ELIO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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